trisodium;3-hydroxy-4-[(2Z)-2-(2-oxo-4-sulfonatonaphthalen-1-ylidene)hydrazinyl]naphthalene-2,7-disulfonate
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Overview
Description
The compound with the identifier trisodium;3-hydroxy-4-[(2Z)-2-(2-oxo-4-sulfonatonaphthalen-1-ylidene)hydrazinyl]naphthalene-2,7-disulfonate is known as Hydroxynaphthol Blue. It is an azo dye, which is a type of synthetic dye characterized by the presence of the functional group R-N=N-R’. This compound is widely used in various scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxynaphthol Blue is synthesized through a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-naphthol-3,6-disulfonic acid in the presence of sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with 1-naphthol-4-sulfonic acid under alkaline conditions to form Hydroxynaphthol Blue.
Industrial Production Methods
In industrial settings, the production of Hydroxynaphthol Blue involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Hydroxynaphthol Blue undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and zinc dust.
Substitution: Substitution reactions often require catalysts such as acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines.
Scientific Research Applications
Hydroxynaphthol Blue is used in a variety of scientific research applications, including:
Chemistry: It is used as a pH indicator and a complexometric indicator in titrations.
Biology: It is used for staining cells and tissues, allowing researchers to study cell structure and function.
Medicine: It is used in diagnostic assays to detect the presence of specific biomolecules.
Industry: It is used in the textile industry for dyeing fabrics and in the paper industry for coloring paper.
Mechanism of Action
Hydroxynaphthol Blue exerts its effects through its ability to bind to specific molecules and change color in response to changes in pH or the presence of metal ions. This property makes it useful as an indicator in various chemical and biological assays. The molecular targets and pathways involved include interactions with metal ions and changes in the electronic structure of the dye molecule.
Comparison with Similar Compounds
Hydroxynaphthol Blue is unique among azo dyes due to its specific chemical structure and properties. Similar compounds include:
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: An azo dye used for staining in histology.
Bromothymol Blue: A pH indicator with a different color change range.
Hydroxynaphthol Blue stands out due to its high sensitivity and specificity in detecting metal ions and changes in pH, making it a valuable tool in various scientific applications.
Properties
IUPAC Name |
trisodium;3-hydroxy-4-[(2Z)-2-(2-oxo-4-sulfonatonaphthalen-1-ylidene)hydrazinyl]naphthalene-2,7-disulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O11S3.3Na/c23-15-9-16(35(28,29)30)13-3-1-2-4-14(13)18(15)21-22-19-12-6-5-11(34(25,26)27)7-10(12)8-17(20(19)24)36(31,32)33;;;/h1-9,22,24H,(H,25,26,27)(H,28,29,30)(H,31,32,33);;;/q;3*+1/p-3/b21-18-;;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQECMNGWLIFQLL-QRQZZYIYSA-K |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=NNC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C\2C(=C1)C(=CC(=O)/C2=N\NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N2Na3O11S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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